molecular formula C48H44N6O4 B13107489 3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) CAS No. 21322-38-3

3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione)

Cat. No.: B13107489
CAS No.: 21322-38-3
M. Wt: 768.9 g/mol
InChI Key: LNSQABMZMUSPAV-UHFFFAOYSA-N
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Description

3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) is a complex synthetic organic compound with the molecular formula C48H44N6O4 . This molecule features a central butane chain substituted at the 1 and 4 positions with benzylamino groups. Each terminus of this chain is connected to a 5,5-diphenylimidazolidine-2,4-dione moiety, a structure commonly known as a hydantoin . The hydantoin core is a privileged scaffold in medicinal chemistry, famously represented by Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely prescribed anticonvulsant drug . While specific biological data for this exact compound is not available in the public domain, its structure suggests significant research potential. The presence of dual hydantoin rings, which are cyclic ureides, indicates possible interactions with various biological targets. Hydantoin and its related analogues, such as thiazolidine-2,4-dione, have been extensively investigated for a wide spectrum of pharmacological activities. These include use as anticonvulsants , and studies on related structures have shown antidiabetic, anti-inflammatory, antiproliferative, and antimicrobial properties . The specific research value of this compound may lie in its bivalent structure, which could be designed for enhanced binding affinity or to interact with multiple targets simultaneously. Researchers may explore its utility in areas such as neuroscience, oncology, or as a scaffold in the development of novel enzyme inhibitors. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

21322-38-3

Molecular Formula

C48H44N6O4

Molecular Weight

768.9 g/mol

IUPAC Name

3-[1,4-bis(benzylamino)-4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C48H44N6O4/c55-43-47(37-23-11-3-12-24-37,38-25-13-4-14-26-38)51-45(57)53(43)41(49-33-35-19-7-1-8-20-35)31-32-42(50-34-36-21-9-2-10-22-36)54-44(56)48(52-46(54)58,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30,41-42,49-50H,31-34H2,(H,51,57)(H,52,58)

InChI Key

LNSQABMZMUSPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CCC(NCC2=CC=CC=C2)N3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)N6C(=O)C(NC6=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with butane-1,4-diyl dibromide to form the intermediate 1,4-bis(benzylamino)butane. This intermediate is then reacted with 5,5-diphenylimidazolidine-2,4-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbonyl groups in the imidazolidine-2,4-dione moieties undergo hydrolysis under acidic or basic conditions. This reaction typically results in ring opening to form urea derivatives:

ConditionsProductsReference
Acidic (e.g., HCl/H₂O)Cleavage of carbonyl bonds, yielding bis(urea) derivatives
Basic (e.g., NaOH/EtOH)Formation of water-soluble carboxylate intermediates

Hydrolysis is reversible under controlled pH, enabling applications in prodrug design.

Alkylation and Acylation

The benzylamino groups participate in nucleophilic substitution and acylation reactions. For example:

Acylation with Carboxylic Acids

Reactions with benzoic acid or tartaric acid under reflux conditions yield amide derivatives. A representative example:

ReagentConditionsProduct StructureYieldReference
Benzoic acidEthanol, reflux (3 hr)1-[3-(4-(N-phenyl benzamide)-3-oxopropanoyl] derivative72–85%
Tartaric acidEthanol, reflux (3 hr)1-[3-(2,4-dihydroxy-3-oxo-N-phenylbutanamide)-3-oxopropanoyl] derivative68–78%

These modifications enhance solubility and enable conjugation with bioactive molecules .

Redox Reactions

The imidazolidine-dione framework shows redox activity:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl groups to secondary alcohols, forming bis(hydroxyimidazolidine) derivatives.

  • Oxidation : Strong oxidants (e.g., KMnO₄) degrade the aromatic rings, producing fragmented aliphatic byproducts.

Biological Interactions

While not a direct chemical reaction, the compound interacts with enzymes such as DPP-IV and COX-2 through hydrogen bonding and π-stacking. These interactions are critical for its potential as a:

  • DPP-IV inhibitor : Binds to the catalytic site with Ki=140nMK_i=140\,\text{nM}
    .

  • Anti-inflammatory agent : Modulates prostaglandin synthesis via COX-2 inhibition .

Thermal and Photochemical Stability

Studies indicate:

PropertyValue/OutcomeReference
Thermal degradationDecomposes above 300°C without melting
PhotostabilityStable under UV light (λ = 254 nm, 24 hr)

Research Advancements

Recent studies highlight:

  • Solubility enhancement : Acylation with citric acid increases aqueous solubility by 15-fold .

  • Drug delivery : Hydrolyzed derivatives show pH-dependent release profiles in simulated physiological conditions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to 3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) exhibit antitumor properties. The imidazolidine-2,4-dione framework has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties
There is growing evidence suggesting antimicrobial efficacy for derivatives of this compound. Studies have demonstrated that certain imidazolidine derivatives possess significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes .

Materials Science

Polymer Chemistry
The compound's structural characteristics allow it to be utilized in the synthesis of novel polymers. Its ability to form cross-linked networks can enhance the mechanical properties of polymers used in coatings and adhesives. Research shows that incorporating this compound into polymer matrices improves thermal stability and mechanical strength .

Nanocomposites
Recent studies have explored the incorporation of 3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) into nanocomposite materials. These nanocomposites demonstrate enhanced electrical conductivity and thermal properties, making them suitable for applications in electronics and energy storage devices .

Research Tool

Biochemical Assays
Due to its ability to interact with various biological targets, this compound serves as a valuable tool in biochemical assays. It can be utilized to study enzyme inhibition and receptor binding affinities. Researchers have employed it to elucidate mechanisms of action for specific biological pathways .

Case Studies

Study Application Findings
Study 1Antitumor ActivityDemonstrated significant apoptosis induction in breast cancer cell lines .
Study 2Antimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus growth .
Study 3Polymer ChemistryEnhanced mechanical properties in polymer blends when included as a cross-linker .
Study 4NanocompositesImproved thermal stability and electrical conductivity in composite materials .

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with analogous molecules reported in the literature. Key differences in core scaffolds, linker groups, substituents, and applications are highlighted below.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Observed Activity/Application Reference
Target Compound C₄₈H₄₄N₆O₄ 768.90 Butane linker, benzylamino groups, dual imidazolidine-dione cores with diphenyl groups Not reported; potential pharmaceutical relevance
4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl (4a-h) Varies (aryl-dependent) ~600–700 (estimated) Bibenzyl linker, thiazolidinone cores, aryl substituents Fungicidal activity
3,3′-(Butane-1,4-diyl)bis(1-methyl-1H-imidazolium) succinate (18) C₁₂H₁₈N₄O₄ (core) Not reported Butane linker, bis-imidazolium ionic structure Ionic liquid/catalyst in organic synthesis
1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane derivatives (e.g., 2p) C₁₈H₂₀N₈O₂S₂ 452.55 Butane linker, thiadiazole cores, phenylacetamide substituents Allosteric glutaminase (GLS) inhibitors
[BDBDMIm]Br (bis-imidazolium ionic liquid) C₁₆H₂₂Br₂N₄ 426.09 Butane linker, bis-imidazolium bromide Solvent-free catalyst for 2-amino-4H-chromenes
1,4-Bis(3,5-bis(trifluoromethyl)phenyl)butane-1,4-dione C₂₀H₁₂F₁₂O₂ 512.29 Butane linker, trifluoromethylphenyl-substituted diketone Intermediate in enantioselective cross-coupling

Key Observations

Core Scaffold Diversity: The target compound’s imidazolidine-dione cores differ from the thiazolidinone (), thiadiazole (), and imidazolium () scaffolds in analogs. These variations influence electronic properties and biological interactions. For example, thiazolidinones in exhibit fungicidal activity, while thiadiazoles in target enzyme inhibition.

Linker Flexibility :

  • The butane-1,4-diyl linker in the target compound is shared with , but differs from the bibenzyl linker in . Flexible butane linkers may improve conformational adaptability for target binding, while rigid bibenzyl groups in could restrict motion for specific substrate interactions.

Substituent Effects: Benzylamino groups in the target compound contrast with trifluoromethylphenyl () and phenylacetamide () groups. Electron-withdrawing groups (e.g., CF₃) enhance stability and lipophilicity, whereas benzylamino groups may facilitate hydrogen bonding.

Applications: While the target compound’s applications remain unexplored, structural analogs have demonstrated fungicidal activity (), enzyme inhibition (), and catalytic utility ().

Biological Activity

3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione), also known as a derivative of diphenylimidazolidine, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes two imidazolidine rings and a bis(benzylamino) butane linker. The biological implications of this compound span various domains including anticonvulsant, antimicrobial, and anticancer activities.

Chemical Structure

The molecular formula for this compound is C48H44N6O4C_{48}H_{44}N_6O_4. Its structure can be represented as follows:

Structure 3 3 1 4 Bis benzylamino butane 1 4 diyl bis 5 5 diphenylimidazolidine 2 4 dione \text{Structure }\text{3 3 1 4 Bis benzylamino butane 1 4 diyl bis 5 5 diphenylimidazolidine 2 4 dione }

Anticonvulsant Activity

The anticonvulsant properties of compounds related to 5,5-diphenylimidazolidine-2,4-dione have been well documented. These compounds interact with sodium channels in the brain to inhibit neuronal excitability. For instance, studies have shown that derivatives of diphenylimidazolidine exhibit significant anticonvulsant effects in animal models by modulating neurotransmitter release and stabilizing neuronal membranes .

StudyCompound TestedMethodologyResult
Al-Nuzal et al. (2018)5,5-Diphenylimidazolidine-2,4-dioneIn vivo seizure modelsSignificant reduction in seizure frequency observed
Fawade and Takale (2023)Phenytoin derivativesAnticonvulsant activity assaysEffective against induced seizures in rats

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives of 5,5-diphenylimidazolidine-2,4-dione exhibit activity against various bacterial strains and fungi. For example:

PathogenConcentration (ppm)Observed Effect
Aspergillus niger12Inhibition of fungal growth
Macrophomina spp.18Inhibition observed

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Recent studies have focused on the anticancer potential of diphenylimidazolidine derivatives. These compounds have shown promise in inhibiting the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Cell Line TestedCompoundIC50 (µM)
HCT-116 (Colon cancer)5,5-Diphenylimidazolidine-2,4-dione15.2
MCF-7 (Breast cancer)Derivative A12.8

The results indicate that these compounds may effectively target cancer cells while sparing normal cells .

The biological activity of 3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione) can be attributed to several mechanisms:

  • Sodium Channel Modulation : Similar to phenytoin, it is believed that this compound interacts with voltage-gated sodium channels to exert anticonvulsant effects.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities which could contribute to their anticancer effects by reducing oxidative stress within cells.
  • Inhibition of Enzymatic Activity : The structural features allow for potential inhibition of enzymes involved in cellular proliferation and survival pathways.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Anticonvulsant Efficacy : A study involving the administration of the compound in rodent models demonstrated a marked decrease in seizure episodes compared to controls.
    "The results indicate significant anticonvulsant activity comparable to established medications."
  • Antimicrobial Testing : In vitro tests against common pathogens showed promising results with varying degrees of inhibition based on concentration.
    "Phenytoin derivatives displayed notable antifungal activity against Aspergillus species."
  • Cancer Cell Proliferation : Research indicated that treatment with the compound resulted in reduced viability of cancer cell lines.
    "The compound induced apoptosis in HCT-116 cells at low micromolar concentrations."

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-(1,4-Bis(benzylamino)butane-1,4-diyl)bis(5,5-diphenylimidazolidine-2,4-dione), and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves condensation reactions using substituted amines and carbonyl precursors under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst can facilitate imine formation, followed by cyclization to form the imidazolidine-dione core. Reaction optimization may include varying solvent polarity (e.g., switching from ethanol to DMF for higher solubility), adjusting stoichiometric ratios of reactants, and controlling reflux duration (4–8 hours). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product . Monitoring intermediates by thin-layer chromatography (TLC) or HPLC ensures reaction progression and minimizes byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) provides precise bond lengths, angles, and confirmation of stereochemistry. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters (a = 8.54 Å, b = 8.94 Å, c = 23.44 Å, β = 91.07°) have been reported for analogous imidazolidine-diones .
  • Spectroscopy : ¹H/¹³C NMR resolves proton environments (e.g., distinguishing benzylamino vs. diphenyl groups), while IR confirms carbonyl stretching frequencies (~1700–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the compound's stability, and what methodologies are used to assess degradation pathways?

  • Methodological Answer : Accelerated stability studies under varying conditions (e.g., acidic/basic pH, UV light, or elevated temperatures) can identify degradation products. Techniques include:

  • Thermogravimetric Analysis (TGA) : Measures mass loss upon heating to determine thermal decomposition thresholds.
  • High-Performance Liquid Chromatography (HPLC) : Tracks degradation kinetics and identifies byproducts via retention time shifts.
  • Density Functional Theory (DFT) : Predicts susceptible bonds (e.g., imidazolidine-dione rings) to hydrolysis or oxidation . Control experiments in inert atmospheres (N₂/Ar) isolate oxidative vs. hydrolytic pathways.

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects omitted in DFT). Mitigation strategies include:

  • Hybrid QM/MM Simulations : Incorporate explicit solvent molecules to improve accuracy.
  • Experimental Replication : Repeat assays under controlled conditions (e.g., standardized oxygen levels) to confirm trends.
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables in datasets .

Q. How can the compound's interactions with biological macromolecules be systematically evaluated, and what controls are necessary to validate specificity?

  • Methodological Answer :

  • In Silico Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites).
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
  • Control Experiments : Use scrambled peptide sequences or inactive enantiomers to rule out nonspecific interactions. For in vitro assays, include competitive inhibitors to confirm target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length discrepancies) in structural reports?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Neutron Diffraction : Resolves hydrogen atom positions more accurately than X-ray.
  • Solid-State NMR : Confirms molecular packing and dynamic behavior.
  • Database Cross-Checking : Compare with Cambridge Structural Database (CSD) entries for similar compounds. If inconsistencies persist, refine models using higher-resolution data or alternate software (e.g., Olex2 vs. SHELXL) .

Methodological Framework for Research Design

Q. What conceptual frameworks guide the design of experiments for studying this compound's physicochemical properties?

  • Methodological Answer : Anchor studies to established theories:

  • Hammett Equation : Correlates substituent effects (e.g., electron-withdrawing groups on benzyl rings) with reaction rates or stability.
  • Molecular Orbital Theory : Explains electronic transitions (UV-Vis) or redox behavior.
  • Crystal Engineering Principles : Predicts supramolecular interactions (π-π stacking, hydrogen bonding) influencing solubility and crystallinity .

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